1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with potential applications in medicinal chemistry. This compound features a chlorophenyl group, a hydroxymethyl group, and a carboxylic acid functional group, which contribute to its biological activity and chemical reactivity.
The compound can be synthesized through various chemical methods, which are often detailed in scientific literature and patents. Notably, its structural characteristics allow it to interact with biological systems, making it a subject of interest in pharmaceutical research.
This compound belongs to the class of organic compounds known as carboxylic acids and specifically falls under the category of substituted cyclopropanes. Its unique structure provides it with specific properties that may be exploited for therapeutic purposes.
The synthesis of 1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can be achieved through several methods, including:
The synthesis typically involves multi-step reactions where controlling reaction conditions such as temperature, solvent choice, and catalyst presence is crucial for yield and purity. For example, using specific catalysts can enhance the efficiency of cyclopropanation reactions.
The molecular structure of 1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can be represented as follows:
This structure indicates that the compound has a cyclopropane ring with a carboxylic acid and a hydroxymethyl substituent, along with a chlorinated phenyl group.
The InChI Key for this compound is YAHLWSGIQJATGG-UHFFFAOYSA-N, which can be used for database searches to find related chemical information.
1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can participate in various chemical reactions:
The reactivity of this compound is largely dictated by its functional groups. The carboxylic acid can act as both an acid and a nucleophile, while the chlorophenyl group can facilitate further substitutions or coupling reactions.
The mechanism of action for 1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid in biological systems may involve:
Research indicates that compounds with similar structures have shown activity against various biological targets, suggesting potential therapeutic uses.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of this compound during synthesis.
1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has potential applications in:
Research continues to explore its efficacy in various therapeutic contexts, particularly in relation to its structural analogs that exhibit promising biological activities.
Stereoselective cyclopropanation remains pivotal for constructing the strained cyclopropane core of 1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS 63106-92-3). The endo-selective Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride serves as a foundational method for generating bicyclic precursors with precise stereochemical control. This reaction yields di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride as a single diastereomer, providing the necessary spatial configuration for downstream functionalization [8]. Subsequent chemoselective transformations involve ammonolysis to form carboxamides followed by hypochlorite-mediated Hoffman degradation, achieving the stereointegrity required for biologically active cyclopropane derivatives [8].
Alternative stereocontrolled approaches leverage transition metal-catalyzed cyclopropanations of α-chlorophenyl-substituted alkenes with diazoacetates. These methods offer complementary cis/trans selectivity depending on catalyst choice (e.g., Rh(II) carboxylates vs. Cu(I) complexes), enabling tailored access to stereoisomeric cyclopropane carboxylic esters. Subsequent hydrolysis and functional group manipulations provide stereodefined building blocks for pharmaceutical applications [7].
Table 1: Stereoselective Cyclopropanation Methods for Bicyclic Carboxylic Acid Precursors
Method | Key Reagents/Conditions | Stereochemical Outcome | Application Relevance |
---|---|---|---|
Diels-Alder Cycloaddition | 1,3-Cyclohexadiene + Maleic anhydride | endo-Selective | Rigid bicyclic precursor synthesis |
Metal-Catalyzed Decomposition | Rh₂(OAc)₄ + Ethyl diazoacetate | cis-Dominant | Stereodiverse cyclopropane carboxylate access |
Hoffman Rearrangement | NaOCl, Carboxamide substrate | Retention of configuration | Conversion to endo-amino acid derivatives |
Radical-mediated transformations enable precise C–H functionalization and ring modifications in cyclopropane scaffolds. Iodolactonization under biphasic conditions (CH₂Cl₂/H₂O) demonstrates exceptional regioselectivity for endo-configured bicyclic carboxylic acids, producing tricyclic γ-lactones with iodine at bridgehead positions. This stereospecific reaction capitalizes on the ring strain and electron density distribution within the cyclopropane system [4] [8]. The resulting iodolactones serve as versatile intermediates for radical dehalogenation using tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN). This reduction proceeds via radical intermediates that preserve ring integrity while replacing iodine with hydrogen, yielding hydroxylated lactones for further ring-opening transformations [4].
Advanced radical techniques further enable hydroxymethyl group installation at C2. Bromomethylcyclopropyl precursors undergo free radical reactions with formaldehyde under reductive conditions, though yields remain moderate due to ring fragmentation competing reactions. More effectively, nucleophilic substitution of bromomethyl intermediates with cyanide anion (e.g., NaCN in DMSO) followed by controlled reduction (DIBAL-H) provides regioselective access to hydroxymethylcyclopropane derivatives without racemization [4].
Hydroxymethyl group introduction at the C2 position employs divergent synthetic routes depending on precursor availability. One prominent approach involves nucleophilic displacement of activated cyclopropyl intermediates. Bromomethylcyclopropane carboxylic esters react with potassium cyanide in dimethyl sulfoxide (DMSO) at 60°C, yielding cyanomethyl derivatives. Subsequent reduction using diisobutylaluminum hydride (DIBAL-H) in toluene at -78°C selectively generates the primary alcohol functionality while preserving the acid-sensitive cyclopropane ring and ester groups [4].
Alternatively, reductive lactone ring opening provides direct access to hydroxymethylated products. Treatment of bicyclic γ-lactones with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran reduces both lactone carbonyl and provides primary alcohols. This method produced all-endo-5-amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol with complete stereochemical fidelity, demonstrating its utility for complex molecular architectures [8].
Table 2: Hydroxymethylation Techniques for Cyclopropane Carboxylic Acid Derivatives
Strategy | Reaction Sequence | Key Conditions | Advantages/Limitations |
---|---|---|---|
Cyanide Displacement-Reduction | R-Br → R-CN → R-CH₂OH | 1. NaCN/DMSO, 60°C2. DIBAL-H, -78°C | High regioselectivity; Multi-step process |
Lactone Reduction | γ-Lactone → Diol | LiAlH₄, THF, 0°C to reflux | Preserves stereochemistry; Over-reduction risk |
Direct Hydroxymethylation | Radical addition to formaldehyde | Bu₃SnH, AIBN, HCHO | Atom-economic; Moderate yields |
Electronic and steric properties of halogen substituents profoundly influence physicochemical and biological properties of cyclopropane derivatives. Computational analyses reveal that replacing the 4-chlorophenyl moiety in C11H₁₁ClO₃ with a 4-fluorophenyl group (C11H₁₁FO₃) reduces molecular weight from 226.66 g/mol to 210.20 g/mol while minimally affecting three-dimensional topology . However, this substitution significantly alters electronic parameters: fluorophenyl analogues exhibit a 0.41-unit increase in calculated Log P (3.44 vs. 3.03 for chlorophenyl), indicating enhanced lipophilicity that may improve membrane permeability [3] .
Biological interactions diverge markedly between halogen variants. Fluorophenyl derivatives demonstrate distinct cytochrome P450 inhibition profiles, particularly against CYP1A2, attributable to stronger electron-withdrawing effects and reduced van der Waals radius (F: 1.47 Å vs Cl: 1.75 Å). These differences enable selective molecular targeting—chlorophenyl derivatives favor hydrophobic pocket interactions in enzyme binding sites, while fluorophenyl analogues engage in stronger dipole interactions and orthogonal halogen bonding [6]. Structure-activity relationship (SAR) studies in leucine transporter inhibition reveal that chlorophenyl-containing cyclopropanes exhibit 3-5 fold higher binding affinity compared to fluorophenyl counterparts, likely due to enhanced hydrophobic complementarity [6].
Table 3: Comparative Properties of Chlorophenyl vs. Fluorophenyl Cyclopropane Analogues
Property | 1-(4-Chlorophenyl) Derivative | 1-(4-Fluorophenyl) Derivative | Biological Implications |
---|---|---|---|
Molecular Weight | 226.66 g/mol | 210.20 g/mol | Altered pharmacokinetic distribution |
Calculated Log P | 3.03 (Consensus) | 3.44 (XLOGP3) | Increased membrane permeability for fluoro analogue |
Halogen Bond Strength | -4.5 kcal/mol | -3.2 kcal/mol | Stronger protein interactions for chloro derivative |
CYP1A2 Inhibition | Moderate | High | Potential drug-drug interaction differences |
Amino Acid Transporter Affinity | IC₅₀ = 0.8 µM | IC₅₀ = 2.5 µM | Enhanced bioactivity for chlorophenyl variant |
Summary of Compounds Mentioned:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9